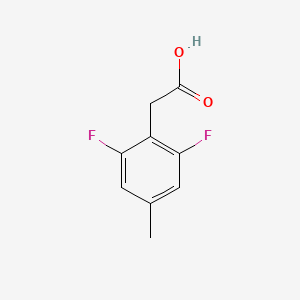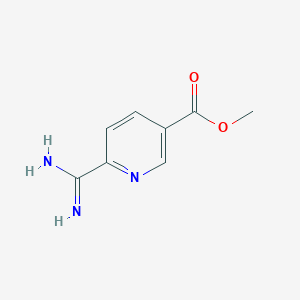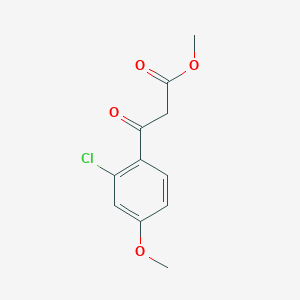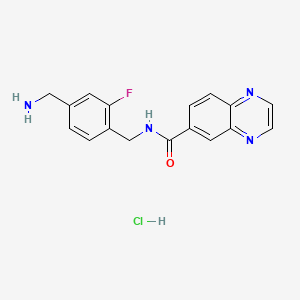
N-(4-(Aminomethyl)-2-fluorobenzyl)quinoxaline-6-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride is a synthetic organic compound with the molecular formula C17H16ClFN4O and a molecular weight of 346.8 g/mol. This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The compound also features an aminomethyl group and a fluorophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving the reaction of formaldehyde, a secondary amine, and the quinoxaline derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve scalability and efficiency.
化学反应分析
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds with a similar quinoxaline core, such as quinoxaline-2-carboxamide and quinoxaline-6-carboxamide.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group, such as 4-fluorobenzylamine and 2-fluorophenylacetic acid.
Uniqueness
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride is unique due to the combination of its quinoxaline core, fluorophenyl group, and aminomethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C17H16ClFN4O |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]quinoxaline-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H15FN4O.ClH/c18-14-7-11(9-19)1-2-13(14)10-22-17(23)12-3-4-15-16(8-12)21-6-5-20-15;/h1-8H,9-10,19H2,(H,22,23);1H |
InChI 键 |
TXBLBNBPMFKEJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN)F)CNC(=O)C2=CC3=NC=CN=C3C=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
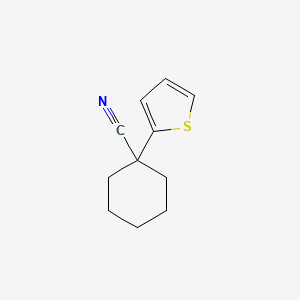
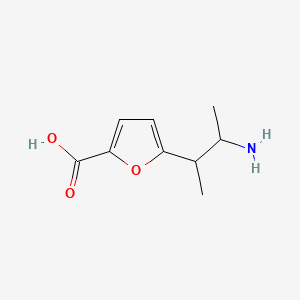
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
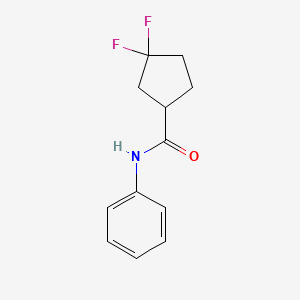
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
